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Compound of Interest

Compound Name: 1-Ethynyl-4-pentylbenzene

Cat. No.: B106171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic

hydrocarbon 1-Ethynyl-4-pentylbenzene, a compound of interest in materials science and as

a building block in organic synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its

molecular structure and chemical properties.

Spectroscopic Data Summary
The spectral data for 1-Ethynyl-4-pentylbenzene (CAS No: 79887-10-8, Molecular Formula:

C₁₃H₁₆, Molecular Weight: 172.27 g/mol ) are summarized in the tables below. This information

is crucial for the identification and characterization of this compound in various experimental

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

7.42 d 2H Ar-H 8.3

7.14 d 2H Ar-H 8.3

3.04 s 1H ≡C-H

2.61 t 2H Ar-CH₂ 7.8

1.65-1.57 m 2H -CH₂-

1.36-1.26 m 4H -(CH₂)₂-

0.90 t 3H -CH₃ 6.6

¹³C NMR (Carbon-13 NMR) Data

While a complete, explicitly assigned peak list from a single source is not readily available in

public databases, SpectraBase and PubChem confirm the availability of ¹³C NMR spectra for 1-
Ethynyl-4-pentylbenzene.[1][2] Analysis of similar aromatic compounds suggests the following

expected chemical shift regions:
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Chemical Shift (δ) ppm Assignment

~140-145 Quaternary Ar-C (attached to pentyl group)

~130-135 Ar-C-H

~125-130 Ar-C-H

~120-125 Quaternary Ar-C (attached to ethynyl group)

~80-85 -C≡

~75-80 ≡C-H

~35-40 Ar-CH₂

~30-35 -CH₂-

~20-25 -CH₂-

~10-15 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 1-Ethynyl-4-pentylbenzene is characterized by the following key

absorption bands. Data is available on SpectraBase.[2]

Wavenumber (cm⁻¹) Functional Group

~3300 ≡C-H stretch (strong, sharp)

~3100-3000 C-H stretch (aromatic)

~2950-2850 C-H stretch (aliphatic)

~2100 C≡C stretch (weak to medium)

~1600, ~1500, ~1450 C=C stretch (aromatic ring)

~800-850 C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)
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A detailed experimental mass spectrum for 1-Ethynyl-4-pentylbenzene with assigned

fragments is not publicly available. However, based on the fragmentation patterns of similar

alkylbenzenes, the following key fragments are expected in an electron ionization (EI) mass

spectrum:

m/z Proposed Fragment

172 [M]⁺ (Molecular Ion)

157 [M-CH₃]⁺

143 [M-C₂H₅]⁺

129 [M-C₃H₇]⁺

115 [M-C₄H₉]⁺

91
[C₇H₇]⁺ (Tropylium ion, characteristic for

alkylbenzenes)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. The specific parameters for the acquisition of the data for 1-Ethynyl-4-
pentylbenzene may vary.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer

operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Data is processed

using appropriate software to perform Fourier transformation of the free induction decay (FID)

signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR)

spectrometer. A small amount of the neat liquid sample can be placed between two salt plates
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(e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. A

background spectrum of the empty sample holder is first recorded and automatically subtracted

from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400

cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique

for volatile compounds like 1-Ethynyl-4-pentylbenzene. The sample is injected into a gas

chromatograph, where it is vaporized and separated on a capillary column. The separated

components then enter the mass spectrometer, where they are ionized, typically by electron

ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass

analyzer and detected.

Visualizations
To aid in the understanding of the processes and the molecular structure, the following

diagrams have been generated.
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Synthesis & Purification

Spectroscopic Analysis
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1-Ethynyl-4-pentylbenzene
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Rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 1-Ethynyl-4-pentylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106171#spectral-data-for-1-ethynyl-4-pentylbenzene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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